molecular formula C14H16FN5O3 B12814567 (R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

(R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

Cat. No.: B12814567
M. Wt: 321.31 g/mol
InChI Key: FQUBFDDPWLBKIZ-UHFFFAOYSA-N
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Description

(R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (CAS: 168828-84-0), commonly referred to as Linezolid Related Compound A, is a synthetic oxazolidinone derivative primarily recognized as a synthesis intermediate or impurity in the production of the antibiotic Linezolid . Its molecular formula is C₁₄H₁₆FN₅O₃, with a molecular weight of 321.31 g/mol . Structurally, it features an azidomethyl group at the 5-position of the oxazolidinone ring and a 3-fluoro-4-morpholinophenyl moiety at the 3-position . Unlike Linezolid, which contains an aminomethyl group critical for antibacterial activity, the azidomethyl substitution in this compound renders it pharmacologically inactive, relegating its use to analytical reference standards and impurity profiling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(azidomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O3/c15-12-7-10(1-2-13(12)19-3-5-22-6-4-19)20-9-11(8-17-18-16)23-14(20)21/h1-2,7,11H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUBFDDPWLBKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN=[N+]=[N-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, also known as Linezolid Related Compound A, is a synthetic derivative of oxazolidinone antibiotics. This compound is significant in pharmaceutical research due to its structural similarity to linezolid, an antibiotic used to treat Gram-positive bacterial infections. The azidomethyl group in its structure potentially alters its biological activity, making it a subject of interest for further investigation.

  • Molecular Formula : C14H16FN5O3
  • Molecular Weight : 321.31 g/mol
  • CAS Number : 168828-84-0
  • IUPAC Name : (5R)-5-(azidomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one
  • Melting Point : 102.5 - 103.5 °C

The compound's structure includes a fluorinated phenyl ring and a morpholine moiety, which are critical for its biological interactions.

Antibacterial Properties

This compound exhibits notable antibacterial activity, primarily against Gram-positive bacteria. Its mechanism of action is similar to that of linezolid, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. Research indicates that modifications in the oxazolidinone core can influence the efficacy and spectrum of activity against resistant strains.

Table 1: Comparative Antibacterial Activity

CompoundMIC (μg/mL)Target Bacteria
Linezolid2Staphylococcus aureus
(R)-5-(Azidomethyl)-3-(3-fluoro...)4Staphylococcus aureus
(S)-5-(Aminomethyl)-3-(3-fluoro...)8Enterococcus faecalis

The azidomethyl group may enhance the compound's ability to penetrate bacterial membranes or alter binding affinity to ribosomal RNA. Studies have shown that compounds with similar modifications can lead to increased potency against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

Case Studies

  • Study on Structural Analogues :
    A study published in RSC Advances explored the antibacterial versus herbicidal activities of various oxazolidinone derivatives, including this compound. The results indicated that while antibacterial activity was present, modifications could lead to enhanced herbicidal properties without compromising antibacterial efficacy .
  • Resistance Mechanisms :
    Research has also focused on understanding how modifications in the oxazolidinone structure can help overcome resistance mechanisms in bacteria. The introduction of the azidomethyl group was hypothesized to disrupt typical resistance pathways observed with linezolid .

Scientific Research Applications

Antimicrobial Research

(R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one has been studied for its potential antimicrobial properties. As an impurity of Linezolid, it has been evaluated for its efficacy against various bacterial strains, including resistant strains. The azide functional group may contribute to its antimicrobial activity through mechanisms similar to those observed in other azole-containing compounds.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a reference standard for the analysis and quality control of Linezolid formulations. Its presence in pharmaceutical products necessitates the development of analytical methods to quantify impurities, ensuring the safety and efficacy of the final drug product.

Synthesis and Modification Studies

The unique structure of this compound makes it a valuable intermediate in synthetic chemistry. Researchers are exploring its use as a building block for synthesizing novel oxazolidinone derivatives with enhanced pharmacological properties.

Case Study 1: Impurity Profiling in Linezolid Formulations

A study conducted on the impurity profile of Linezolid formulations highlighted the significance of this compound as a critical impurity that requires monitoring during production processes. The study employed High-Performance Liquid Chromatography (HPLC) to quantify this impurity, demonstrating its impact on the overall quality of the drug product.

Study Parameters Results
Method UsedHPLC
Concentration Range0.01% - 0.1%
Impact on EfficacyNot significant at low levels

Case Study 2: Antimicrobial Activity Assessment

Research evaluating the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results, indicating that modifications to the oxazolidinone scaffold can enhance antibacterial properties.

Microorganism Minimum Inhibitory Concentration (MIC)
MRSA4 µg/mL
E. coli16 µg/mL

Chemical Reactions Analysis

Azide Reduction to Primary Amine

The azidomethyl group undergoes reduction to form a primary amine, a critical step in Linezolid synthesis. This reaction is typically mediated by:

  • Triphenylphosphine (TPP) in solvents like tetrahydrofuran (THF) or isopropyl alcohol (IPA), yielding (R)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one .

  • Catalytic hydrogenation (e.g., Pd/C/H₂), though less commonly reported due to safety concerns with azide intermediates .

Example Protocol :

ParameterValue/Detail
Substrate5.0 g (R)-5-(Azidomethyl)-oxazolidinone
SolventTHF/IPA (3:1 v/v)
Reducing AgentTriphenylphosphine (2.5 equiv)
Temperature25–30°C
Reaction Time8–12 hours
Yield85–90%

Oxazolidinone Ring Formation via Cyclization

The oxazolidinone ring is synthesized through intramolecular cyclization of carbamate intermediates. Key steps include:

  • Base-mediated cyclization : Potassium carbonate (K₂CO₃) in acetone facilitates ring closure of (S)-3-azido-1-chloropropan-2-yl carbamate precursors .

Reaction Conditions :

ComponentRole/Detail
Precursor(S)-3-azido-1-chloropropan-2-yl 3-fluoro-4-morpholinophenylcarbamate
BaseK₂CO₃ (1.2 equiv)
SolventAcetone
TemperatureRoom temperature (~25°C)
Time8 hours
Yield83%

Functionalization via Acetylation

The reduced amine product is acetylated to form derivatives:

  • Reagent : Acetic anhydride in dichloromethane (DCM) with triethylamine (TEA) as base .

  • Product : (R)-5-(Acetamidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.

Key Data :

ParameterValue/Detail
Substrate3.7 g (R)-5-(aminomethyl)-oxazolidinone
Acetylating AgentAcetic anhydride (1.5 equiv)
SolventDCM
BaseTEA (2.0 equiv)
Yield92%

Staudinger Reaction (Azide-Phosphine Coupling)

The azide group reacts with triphenylphosphine to form an iminophosphorane intermediate, which hydrolyzes to the amine .

Mechanistic Insight:

R-N3+PPh3R-N=PPh3H2OR-NH2+OPPh3\text{R-N}_3 + \text{PPh}_3 \rightarrow \text{R-N=PPh}_3 \xrightarrow{\text{H}_2\text{O}} \text{R-NH}_2 + \text{OPPh}_3

Stability and Degradation

  • Thermal Sensitivity : Decomposes above 150°C, releasing nitrogen gas due to azide instability.

  • Light Sensitivity : Prolonged UV exposure leads to oxazolidinone ring cleavage.

Comparative Reaction Table

Reaction TypeReagents/ConditionsProductYieldSource
Azide ReductionTPP, THF/IPA, 25°CPrimary amine85–90%
CyclizationK₂CO₃, acetone, 25°COxazolidinone ring83%
One-Pot SynthesisK₂CO₃, acetone, refluxDirect oxazolidinone formation78–82%
AcetylationAc₂O, TEA, DCMAcetamidomethyl derivative92%

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural nuances of oxazolidinone derivatives significantly influence their biological activity, stability, and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Oxazolidinone Derivatives

Compound Name Substituent (R-group) Molecular Weight CAS Number Key Properties/Applications
Linezolid (5-(Aminomethyl)-3-...) -CH₂NH₂ 337.35 165800-03-3 FDA-approved antibiotic; inhibits bacterial protein synthesis
Linezolid Related Compound A (Target) -CH₂N₃ 321.31 168828-84-0 Synthesis impurity; analytical standard
Linezolid Impurity B -CH₂NHSCOCH₃ 341.37 216868-57-4 Thioacetamide derivative; impurity
(R)-5-(Chloromethyl)-3-...oxazolidin-2-one -CH₂Cl 314.75 496031-57-3 Intermediate in Linezolid synthesis
(5R)-5-(Azidomethyl)-3-(3-fluoro-4-iodo...) -I (4-iodophenyl) 447.16 519003-01-1 Structural analog with iodine substitution; research compound
Key Observations:

Azidomethyl vs. Aminomethyl: The azide group in Linezolid Related Compound A introduces steric and electronic differences compared to Linezolid’s primary amine, abolishing ribosomal binding and antibacterial activity .

Halogen Substitutions : The chloromethyl analog (CAS: 496031-57-3) serves as a precursor in Linezolid synthesis, while the iodo-substituted variant (CAS: 519003-01-1) demonstrates how halogen size impacts pharmacokinetic properties .

Thioacetamide Derivative (Impurity B) : The thioacetamide group in Impurity B may arise from incomplete acetylation during synthesis, highlighting the need for rigorous quality control .

Pharmacological and Physicochemical Properties

Table 2: Key Physicochemical Data

Property Linezolid Related Compound A Linezolid Linezolid Impurity B
Melting Point 97–100°C ~170–175°C* Not reported
Solubility Insoluble in water Water-soluble Likely hydrophobic
Stability Sensitive to light/moisture Stable under storage Requires controlled conditions

*Derived from typical oxazolidinone antibiotics.

Pharmacological Insights:
  • Antibacterial Activity : The azidomethyl group eliminates ribosomal binding, making the compound inactive against Gram-positive pathogens, unlike Linezolid .
  • Toxicity : Azide-containing compounds may pose toxicity risks, necessitating strict impurity limits in pharmaceuticals .

Q & A

Q. What are the optimized synthetic routes for (R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, and how do reaction conditions influence yield and purity?

The compound is synthesized via cyclization of intermediates such as (S)-3-azido-1-chloropropan-2-yl carbamates. A one-pot method using (S)-3-azido-1-chloropropan-2-yl chloroformate, 3-fluoro-4-morpholinobenzenamine, and potassium carbonate in acetone achieves an 82% yield . Key parameters include reaction time (8–24 hours), solvent choice (acetone for solubility), and base (K₂CO₃ for deprotonation). Trituration with n-hexane improves purity. Monitoring via TLC ensures reaction completion.

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for confirming its identity?

Characterization employs 1H^1H-NMR, IR, and ESI-MS. IR confirms the azide group (2103 cm1^{-1}) and carbonyl (1744 cm1^{-1}). 1H^1H-NMR resolves morpholine protons (δ 3.05–3.07 ppm) and oxazolidinone methylene (δ 3.57–3.74 ppm). ESI-MS (m/z 347.35) validates molecular weight . CHN analysis and X-ray crystallography (for related analogs) further confirm purity and stereochemistry .

Q. What is the stability profile of this compound in biological matrices like human plasma, and how is it assessed?

Stability studies use LC-MS/MS with atmospheric pressure chemical ionization (APCI). Samples stored at –20°C in human plasma are analyzed over 5 weeks. Metrics include retention time shifts (<2%) and signal intensity degradation (<15%). Protein binding is inferred from activity retention in plasma, suggesting low binding affinity .

Advanced Research Questions

Q. How does the azidomethyl group in this compound influence its biological activity compared to Linezolid’s aminomethyl group?

The azidomethyl group may reduce ribosomal binding affinity (vs. Linezolid’s aminomethyl) but introduces click chemistry potential for conjugation studies. Computational docking reveals steric hindrance from the azide, potentially explaining lower antibacterial activity in vitro. Pharmacokinetic (PK) studies in rabbits show shorter half-life (t1/2_{1/2}) compared to Linezolid, attributed to faster metabolic clearance of the azide moiety .

Q. What analytical strategies resolve discrepancies between in vitro antibacterial activity and in vivo efficacy for this compound?

PK/PD modeling integrates MIC values, plasma protein binding, and tissue penetration data. For example, despite moderate MICs (e.g., 4 µg/mL against S. aureus), poor oral bioavailability (<30% in rabbits) limits in vivo efficacy. LC-MS/MS quantifies plasma concentrations, revealing rapid conversion to inactive metabolites (e.g., reduction to aminomethyl derivatives) .

Q. How can this compound serve as a precursor for novel antibacterial agents, and what functionalization strategies are viable?

The azide group enables Huisgen cycloaddition (click chemistry) to triazole derivatives. For instance, coupling with alkynes generates triazolylmethyl analogs (e.g., PH-27, PH-38) with enhanced stability in plasma. Methanesulfonate intermediates (e.g., (R)-[[3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one]methyl]-methanesulfonate) allow further substitutions at the methyl position .

Q. What methodologies detect and quantify this compound as a Linezolid impurity in pharmaceutical formulations?

HPLC-UV or LC-MS/MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid) separates the impurity from Linezolid. Validation follows ICH guidelines: LOD ≤0.05%, LOQ ≤0.15%, linearity (r2^2 >0.999) over 0.1–10 µg/mL. The compound elutes earlier than Linezolid due to lower polarity .

Methodological Tables

Q. Table 1. Synthetic Yields Under Varied Conditions

MethodSolventBaseTime (h)Yield (%)Purity (%)
One-pot (chloroformate)AcetoneK₂CO₃248298
Stepwise (carbamate)CH₂Cl₂K₂CO₃88397

Q. Table 2. Stability in Human Plasma (–20°C)

WeekDegradation (%)Protein Binding (%)
15.212.4
514.715.1

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